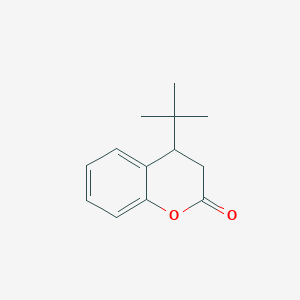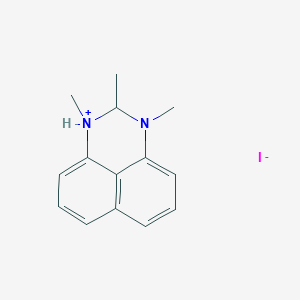
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide is a chemical compound with the molecular formula C14H16N2I It is a derivative of perimidine, a bicyclic nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide can be synthesized through a multi-step process. One common method involves the reaction of 1,2-dimethyl-1H-perimidine with iodomethane in dimethylformamide at elevated temperatures. The reaction mixture is heated for several hours, resulting in the formation of a yellow precipitate. This precipitate is then filtered and dried under vacuum to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride in methanol under nitrogen atmosphere.
Substitution: Various nucleophiles like halides, thiols, or amines under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of 1,2,3-trimethyl-2,3-dihydro-1H-perimidin-1-ium.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted perimidine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,2,3-trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in various biological effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Trimethyl-2,3-dihydro-1H-perimidine: A closely related compound with similar structural features but lacking the iodide ion.
1,2,3,3-Tetramethyl-3H-indolium iodide: Another nitrogen-containing heterocycle with different substitution patterns.
Uniqueness
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion.
Eigenschaften
CAS-Nummer |
50295-67-5 |
|---|---|
Molekularformel |
C14H17IN2 |
Molekulargewicht |
340.20 g/mol |
IUPAC-Name |
1,2,3-trimethyl-1,2-dihydroperimidin-1-ium;iodide |
InChI |
InChI=1S/C14H16N2.HI/c1-10-15(2)12-8-4-6-11-7-5-9-13(14(11)12)16(10)3;/h4-10H,1-3H3;1H |
InChI-Schlüssel |
AJILUVHCYYZYKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1[NH+](C2=CC=CC3=C2C(=CC=C3)N1C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


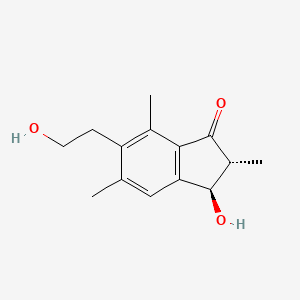

![2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14664739.png)
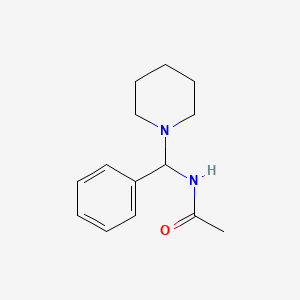
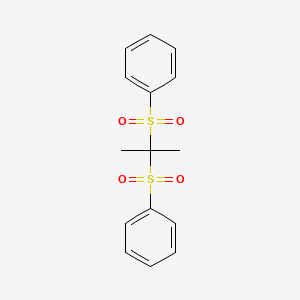
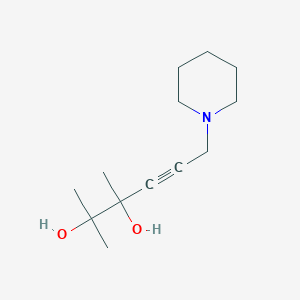
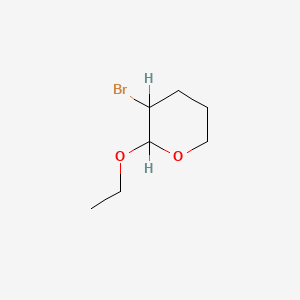
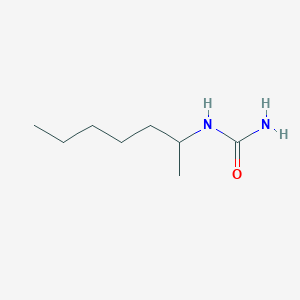
![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)
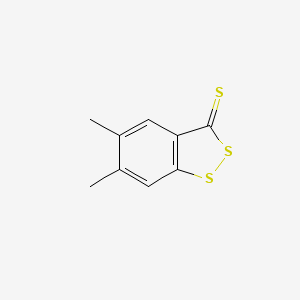
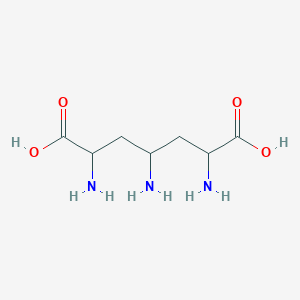
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)
